The prodynorphin gene (PDYN) serves as the genomic blueprint for big dynorphin and related opioid peptides. Located on human chromosome 20p13 (mouse chromosome 2), PDYN comprises four exons and three introns. Exons 1 and 2 predominantly encode the 5'-untranslated region (5'-UTR), while exons 3 and 4 contain the entire coding sequence for the precursor protein. Two major transcript variants (FL1 and FL2) exist in humans, differing in their 5'-noncoding regions but encoding identical protein products. FL1 is broadly expressed in limbic structures (nucleus accumbens, amygdala), whereas FL2 shows restricted expression in the hypothalamus and claustrum [7] [8].
Transcriptional regulation of PDYN involves multiple cis-acting elements:
Table 1: Regulatory Elements in the Prodynorphin Promoter
Element | Coordinates (Human) | Transcription Factors | Functional Role |
---|---|---|---|
CRE1 | -1,520 to -1,513 | CREB, ATF4 | Stress response |
CRE2 | -1,210 to -1,203 | CREB | Neuronal excitation |
AP-1 | -890 to -884 | c-Fos/c-Jun | Cellular stress |
DRE | +45 to +53 | DREAM | Calcium-dependent repression |
Preprodynorphin, a 254-amino acid precursor, undergoes proteolytic cleavage within secretory vesicles to generate bioactive peptides. Big dynorphin (Dyn A 1–32) is a 32-amino acid peptide comprising dynorphin A (Dyn A 1–17) and dynorphin B (Dyn B 1–13) sequences joined by a Lys-Arg (KR) dibasic cleavage site. The processing cascade involves:
Incomplete processing yields big dynorphin as an intermediate, particularly in the anterior pituitary, where it constitutes ~20% of prodynorphin derivatives. In contrast, the brain predominantly generates smaller peptides (Dyn A, Dyn B) due to efficient PC2 activity [1] [4].
Table 2: Cleavage Sites Generating Big Dynorphin from Preprodynorphin
Precursor Region | Cleavage Site | Enzyme | Product |
---|---|---|---|
207–238 | KR↓YGGFLRRIR | PC2 | Big dynorphin (1–32) |
207–224 | KR↓YGGFLRRIRPKLK | PC2 | Dynorphin A (1–17) |
225–238 | PKLKWDNQK↓RYGG | PC2 | Dynorphin B (1–13) |
Big dynorphin undergoes tissue-specific modifications that alter its receptor affinity and stability:
Table 3: Tissue-Specific Modifications of Big Dynorphin
Tissue | Modification | Enzyme | Functional Consequence |
---|---|---|---|
Anterior pituitary | C-terminal amidation | PAM | ↑ KOR potency |
Striatum | Tyr^9 sulfation | TPST2 | ↑ KOR affinity (EC₅₀ = 0.8 nM) |
Spinal cord | Ser^10 phosphorylation | PKCδ | ↓ KOR signaling; ↑ bradykinin receptor binding |
Hippocampus | N-terminal acetylation | NatB acetyltransferase | ↑ Proteolytic resistance |
Big dynorphin’s bioactivity is terminated by extracellular and membrane-bound peptidases:
Metabolites retain partial bioactivity:
Big dynorphin’s stability is context-dependent:
Table 4: Enzymatic Degradation Pathways of Big Dynorphin
Enzyme | Cleavage Site | Products | Inactivation Efficiency |
---|---|---|---|
Aminopeptidase M | Tyr^1↓Gly^2 | Des-Tyr^1-big dynorphin | Complete KOR inactivation |
Dipeptidyl peptidase IV | Tyr^1-Gly^2↓Phe^3 | Des-Tyr^1-Gly^2-big dynorphin | Complete KOR inactivation |
Neutral endopeptidase | Phe^4↓Leu^5 | Dynorphin A (1–4) + fragments | Partial inactivation |
Prolyl endopeptidase | Arg^7↓Ile^8 | Dynorphin A (1–7) + Dyn B | Retains NMDA activity |
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